N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide
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Overview
Description
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyanoethyl group, and a carboxamide group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the pyrazole ring . The bromine atom is introduced through electrophilic substitution reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents .
The cyanoethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanoethylating agent reacts with the pyrazole intermediate . The final step involves the coupling of the pyrazole derivative with 6-methylpyridine-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, N-bromosuccinimide.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The cyanoethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar substitution patterns.
6-methylpyridine-2-carboxamide: A related compound with a similar pyridine carboxamide structure.
N-cyanoethyl-pyrazole: A compound with a similar cyanoethyl substitution on the pyrazole ring.
Uniqueness
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, cyanoethyl group, and carboxamide moiety in a single molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-bromopyrazol-1-yl)-2-cyanopropan-2-yl]-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c1-10-4-3-5-12(18-10)13(21)19-14(2,8-16)9-20-7-11(15)6-17-20/h3-7H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWWPJAJEMQWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC(C)(CN2C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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